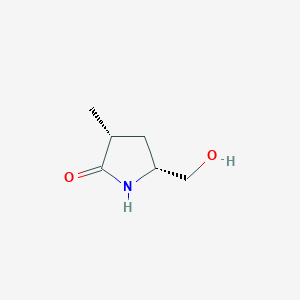
3-(2-Methoxyphenyl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-2-methylbutanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of butanoic acid, featuring a methoxyphenyl group attached to the second carbon of the butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-methylbutanoic acid typically involves the reaction of 2-methoxybenzyl chloride with methylbutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the butanoic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
3-(2-Methoxyphenyl)-2-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the butanoic acid chain can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or primary amines.
Major Products Formed
Oxidation: Formation of 3-(2-carboxyphenyl)-2-methylbutanoic acid.
Reduction: Formation of 3-(2-methoxyphenyl)-2-methylbutanol.
Substitution: Formation of 3-(2-halophenyl)-2-methylbutanoic acid or 3-(2-aminophenyl)-2-methylbutanoic acid.
科学的研究の応用
3-(2-Methoxyphenyl)-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The butanoic acid moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Similar structure but with a propanoic acid chain instead of a butanoic acid chain.
2-Methoxybenzoic acid: Contains a methoxy group attached to a benzoic acid moiety.
3-(2-Methoxyphenyl)acrylic acid: Features an acrylic acid chain with a methoxyphenyl group.
Uniqueness
3-(2-Methoxyphenyl)-2-methylbutanoic acid is unique due to the presence of both a methoxyphenyl group and a methylbutanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(9(2)12(13)14)10-6-4-5-7-11(10)15-3/h4-9H,1-3H3,(H,13,14) |
InChIキー |
WBPIJUHJXIWHPO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1OC)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


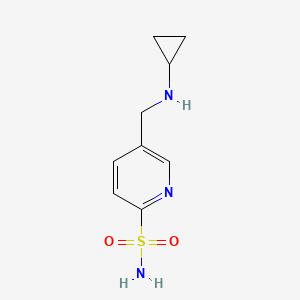

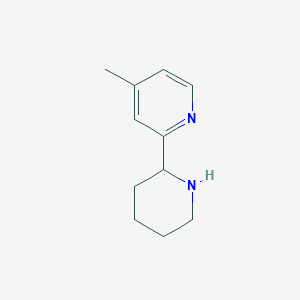
![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
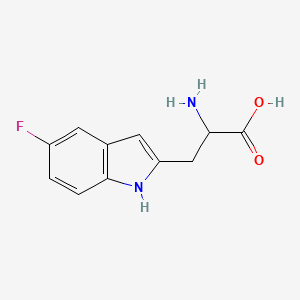


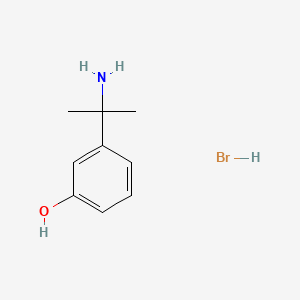
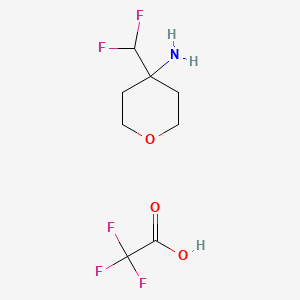

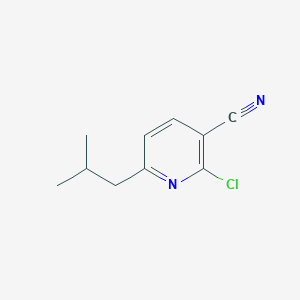
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
